(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with a 4-ethylphenyl group and a phenylamino group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with 4-Ethylphenyl Group: The thiazole ring is then substituted with a 4-ethylphenyl group using a suitable electrophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and phenylaminoacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where nucleophiles can replace the phenylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure with a methyl group instead of an ethyl group.
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Contains a chlorophenyl group instead of an ethylphenyl group.
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Features a bromophenyl group.
Uniqueness
The presence of the 4-ethylphenyl group in (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its reactivity compared to similar compounds. This uniqueness can be crucial in drug design, where slight modifications can lead to significant differences in efficacy and selectivity.
Properties
IUPAC Name |
(E)-3-anilino-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-2-15-8-10-16(11-9-15)19-14-24-20(23-19)17(12-21)13-22-18-6-4-3-5-7-18/h3-11,13-14,22H,2H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGZQHRWQJOMA-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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